2-Quinoxalineacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinoxalin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPUZNTHPOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302910 | |
| Record name | 2-Quinoxalineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-13-4 | |
| Record name | 2-Quinoxalineacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinoxalineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinoxalin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for 2 Quinoxalineacetonitrile and Its Analogs
Classical and Contemporary Synthetic Routes to the 2-Quinoxalineacetonitrile Core
The traditional and more established methods for synthesizing the foundational this compound structure typically involve a stepwise approach. This includes the initial formation of the quinoxaline (B1680401) ring system, followed by the introduction and manipulation of functional groups at the 2-position to append the acetonitrile (B52724) moiety.
Condensation Reactions in Quinoxaline Ring Formation
The most classical and widely employed method for the synthesis of the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This versatile reaction allows for the formation of a wide array of substituted quinoxalines by varying the substituents on both reactants. The reaction generally proceeds under acidic, basic, or neutral conditions and can often be facilitated by microwave irradiation to reduce reaction times and improve yields.
A variety of catalysts have been utilized to promote this condensation, including mineral acids, Lewis acids, and more recently, environmentally benign catalysts. For instance, the use of organocatalysts like camphor (B46023) sulfonic acid and nitrilotris(methylenephosphonic acid) has been demonstrated to be effective. Additionally, ionic liquids and heterogeneous catalysts such as ammonium (B1175870) bifluoride have been employed to facilitate greener and more efficient syntheses. The choice of dicarbonyl compound is crucial as it determines the initial substitution pattern on the pyrazine (B50134) ring of the quinoxaline core.
Table 1: Examples of Catalysts Used in the Condensation Synthesis of Quinoxalines
| Catalyst | Reactants | Solvent | Conditions | Yield (%) |
| Nitrilotris(methylenephosphonic acid) | o-phenylenediamines, 1,2-dicarbonyl compounds | - | - | 80-97 |
| Ammonium bifluoride | o-phenylenediamines, 1,2-dicarbonyl compounds | Aqueous ethanol | Mild | 90-98 |
| Camphor sulfonic acid | o-phenylenediamines, 1,2-dicarbonyl compounds | - | - | Moderate to excellent |
| Ionic liquid functionalized cellulose | o-phenylenediamines, 1,2-dicarbonyl compounds | Water | - | 78-99 |
| Iodine | o-phenylenediamines, 1,2-dicarbonyl compounds | - | Microwave irradiation | High |
Functional Group Introduction at the 2-Position of the Quinoxaline Ring
Once the quinoxaline core is established, the next critical step towards this compound is the introduction of a suitable functional group at the 2-position. This is often a leaving group, such as a halogen, which can be subsequently displaced by a cyanide or acetonitrile equivalent. The synthesis of 2-haloquinoxalines can be achieved through various methods. For instance, the conversion of quinoxalin-2(1H)-ones to their corresponding 2-chloroquinoxalines can be accomplished using chlorinating agents like phosphoryl chloride or thionyl chloride.
Another approach involves the direct C-H functionalization of the quinoxaline ring, although this is a more modern technique. Classical methods often rely on the inherent reactivity of the quinoxaline system. For example, the activation of the 2-position can be facilitated by N-oxidation of the quinoxaline ring, which enhances its susceptibility to nucleophilic attack.
Alkylation and Acetonitrile Group Attachment Strategies
With a functionalized quinoxaline in hand, the acetonitrile group can be introduced. A common strategy is the nucleophilic substitution of a 2-haloquinoxaline with a cyanide salt, such as potassium or sodium cyanide, to form a 2-cyanoquinoxaline. This intermediate can then be further elaborated if necessary, or in some cases, the desired this compound can be formed directly.
Alternatively, the attachment of the entire acetonitrile moiety can be achieved through the reaction of a 2-haloquinoxaline with the anion of acetonitrile. This is typically generated by treating acetonitrile with a strong base, such as sodium hydride or lithium diisopropylamide. Another strategy involves the modification of a pre-existing group at the 2-position. For example, a 2-methylquinoxaline (B147225) can be halogenated on the methyl group to form a 2-(halomethyl)quinoxaline, which can then undergo nucleophilic substitution with a cyanide salt to yield this compound.
Direct C-H cyanation of quinoxalin-2(1H)-ones at the 3-position has been reported using reagents like acetone (B3395972) cyanohydrin under visible light, suggesting the potential for similar direct functionalization strategies at the 2-position of the quinoxaline ring itself. nih.gov
Advanced Synthetic Approaches to this compound Derivatives
More contemporary synthetic strategies aim to improve efficiency, atom economy, and molecular diversity. These advanced approaches often involve multi-component reactions and the use of sophisticated catalytic systems to construct the this compound scaffold in fewer steps and with greater control.
Multi-Component Reactions (MCRs) in Quinoxalineacetonitrile Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful and efficient route to highly functionalized quinoxaline derivatives. mdpi.comresearchgate.netrsc.org While a direct one-pot synthesis of this compound via an MCR is not widely reported, MCRs are instrumental in rapidly assembling the core quinoxaline structure with handles for further functionalization.
For instance, a three-component reaction of an o-phenylenediamine, an aryl ketone, and elemental sulfur can lead to the formation of quinoxalin-2-thiones. thieme-connect.com The thione group at the 2-position can then serve as a versatile functional handle for subsequent conversion to the desired acetonitrile derivative. Similarly, MCRs have been developed to synthesize 2,3-disubstituted quinoxalines, where one of the substituents could be a precursor to the acetonitrile group. thieme-connect.com The advantage of MCRs lies in their ability to generate molecular complexity from simple starting materials in a convergent and atom-economical fashion.
Table 2: Examples of Multi-Component Reactions for Quinoxaline Synthesis
| Reaction Type | Reactants | Product | Key Features |
| Thione Synthesis | o-phenylenediamines, Aryl ketones, Sulfur | Quinoxalin-2-thiones | Operationally simple, scalable, provides a functional handle at the 2-position. thieme-connect.com |
| Dicarbo-substitution | o-phenylenediamines, α-Substituted acetophenones, Sulfur | 2,3-Dicarbo-substituted quinoxalines | Access to diverse substitution patterns on the pyrazine ring. thieme-connect.com |
| Tandem Reactions | Quinoxalin-2(1H)-ones, Alkenes, Various third components | C3-Functionalized quinoxalin-2(1H)-ones | Direct introduction of various functional groups at the C3 position. mdpi.comresearchgate.net |
Catalytic Synthesis: Transition Metal Catalysis and Organocatalysis
Modern catalytic methods, employing either transition metals or small organic molecules (organocatalysis), have revolutionized the synthesis of quinoxaline derivatives, offering mild reaction conditions, high selectivity, and broad functional group tolerance.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. nih.govnih.govresearchgate.netbohrium.comprinceton.edu For the synthesis of this compound, a palladium-catalyzed cyanation of a 2-haloquinoxaline using a cyanide source like zinc cyanide or potassium ferrocyanide would be a viable strategy. organic-chemistry.org Furthermore, direct C-H activation and subsequent functionalization of the quinoxaline ring catalyzed by transition metals such as palladium, copper, or nickel represents a state-of-the-art approach to introduce the acetonitrile group or a precursor directly onto the quinoxaline core, avoiding the need for pre-functionalization. citedrive.comnih.govorganic-chemistry.org
Organocatalysis: Organocatalysis has emerged as a green and sustainable alternative to metal-based catalysis. rsc.org In the context of quinoxaline synthesis, organocatalysts have been effectively used to promote the initial condensation reaction to form the quinoxaline ring. rsc.org For the subsequent functionalization, organocatalytic methods for direct C-H cyanation are being developed. nih.govnih.gov For example, the use of an acridinium (B8443388) photoredox catalyst has been shown to facilitate the direct C-H cyanation of various aromatic compounds, a strategy that could potentially be adapted for the synthesis of this compound. nih.govnih.gov These methods offer the advantages of being metal-free, often operating under mild conditions, and providing high levels of selectivity.
Photoredox Catalysis in this compound Derivatization
Photoredox catalysis has emerged as a powerful strategy for the derivatization of heterocyclic compounds, including the quinoxaline scaffold, under mild reaction conditions. beilstein-journals.org This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling a diverse range of chemical transformations that are often difficult to achieve through traditional methods. nih.gov For the derivatization of a molecule like this compound, photoredox catalysis offers innovative pathways for C–H functionalization, allowing for the direct introduction of new substituents onto the quinoxaline core without the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net
The process typically involves a photocatalyst (PC), which absorbs visible light and transitions to an excited state (*PC). beilstein-journals.org This excited state is a more potent oxidant and reductant than the ground state, allowing it to engage in electron transfer with organic substrates. beilstein-journals.org This can initiate radical-based reaction cascades for functionalizing the quinoxaline ring. Recent research has focused extensively on the photocatalytic functionalization of quinoxalin-2(1H)-ones, providing a strong precedent for the application of these methods to other quinoxaline derivatives. sorbonne-nouvelle.fr
Key research findings in the functionalization of the quinoxaline ring system using photoredox catalysis include:
Direct C-H Functionalization: Photoinduced C-H functionalization is a primary method for derivatizing the quinoxaline core. researchgate.net This strategy avoids the extra steps of introducing leaving groups, thereby improving step- and atom-economy. beilstein-journals.org
Catalyst Systems: A variety of photocatalysts, including ruthenium and iridium complexes, as well as organic dyes, are employed to mediate these transformations. nih.gov The combination of photoredox catalysis with other catalytic modes, such as nickel catalysis, has expanded the scope of possible reactions, enabling unique C-H functionalizations under mild conditions. beilstein-journals.org
Reaction Scope: A wide array of functional groups can be introduced onto the quinoxaline scaffold. Methodologies have been developed for the formation of C-C, C-O, C-N, C-S, and C-P bonds, showcasing the versatility of this approach for creating diverse libraries of quinoxaline analogs. sorbonne-nouvelle.fr
The table below summarizes representative examples of photocatalytic C-H functionalization reactions applicable to N-heteroarenes like quinoxaline, which could be adapted for derivatizing this compound.
| Reaction Type | Coupling Partner | Photocatalyst Example | Light Source | Key Feature |
| Acylation | α-Keto Acids | Organic Dye | Visible Light | Utilizes stable and inexpensive radical precursors. researchgate.net |
| Difluoromethylation | CF₂H Source | Organophotocatalyst | Visible Light | Employs O₂ as a green oxidant, avoiding metal additives. researchgate.net |
| Arylation | Aryl Halides | Ir or Ru Complex | Blue LEDs | Dual catalysis with Nickel enables C-H arylation. beilstein-journals.org |
| Alkylation | Alkyl Bromides | Ru(bpy)₃Cl₂ | Visible Light | Merged with organocatalysis for asymmetric alkylation. nih.gov |
This table is illustrative of general photoredox reactions on heterocycles and serves as a model for potential derivatization strategies for this compound.
This strategy represents a significant advancement in synthetic chemistry, offering milder, more efficient, and previously inaccessible routes to novel this compound derivatives for various applications.
Green Chemistry Principles in this compound Synthesis Research
The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a critical area of research aimed at reducing the environmental impact of chemical processes. ijirt.org Traditional methods for quinoxaline synthesis often rely on harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. ijirt.org Modern approaches focus on developing sustainable and environmentally benign protocols that prioritize safety, efficiency, and resource conservation.
Solvent-Free and Aqueous Media Reactions
A primary focus of green synthesis is the replacement of volatile and hazardous organic solvents. ijirt.org Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com Additionally, performing reactions under solvent-free conditions represents an even more environmentally friendly approach, minimizing waste and simplifying product purification. ias.ac.inresearchgate.net
The most common synthesis of the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. ijirt.org Research has demonstrated that this key reaction can be performed efficiently in aqueous media or without any solvent.
Key Research Findings:
On-Water Synthesis: Various 1,2-diamines have been shown to react with 1,2-dicarbonyl compounds in water, often without the need for a catalyst, to produce quinoxalines in high yields. semanticscholar.org The unique properties of water can sometimes accelerate reaction rates compared to organic solvents. digitellinc.com
Solvent-Free Conditions: The condensation reaction can be carried out by simply mixing the reactants, sometimes with gentle heating or under microwave irradiation, in the absence of a solvent. researchgate.net This method offers advantages such as short reaction times, low energy consumption, and high yields. researchgate.net The use of solid catalysts, such as silica (B1680970) nanoparticles or sulfated polyborate, can further enhance efficiency under solvent-free conditions. ias.ac.innih.gov
The following table details examples of green synthetic methods for quinoxaline derivatives.
| Catalyst | Reaction Medium | Conditions | Reaction Time | Yield (%) | Reference |
| None | Water | Reflux | 1-2 h | 85-95% | semanticscholar.org |
| Sulfated Polyborate | Solvent-Free | 80 °C | 15-45 min | 90-98% | ias.ac.in |
| Nano-BF₃·SiO₂ | Solvent-Free | Room Temp, Sonication | 5-10 min | 96-98% | nih.gov |
| β-Cyclodextrin | Water | Room Temp | 4-6 h | 85-94% | mdpi.com |
| None | Solvent-Free | Microwave | 2-5 min | >78% | researchgate.net |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of byproducts and waste. nih.gov
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% wikipedia.org
In the context of quinoxaline synthesis, different reaction types exhibit varying levels of atom economy:
Condensation Reactions: The classic synthesis of a quinoxaline from an o-phenylenediamine and a 1,2-diketone is a condensation reaction that produces two molecules of water as a byproduct. While often high-yielding, this reaction is not 100% atom-economical. For example, the reaction of o-phenylenediamine (108.14 g/mol ) and benzil (B1666583) (210.23 g/mol ) to form 2,3-diphenylquinoxaline (B159395) (282.35 g/mol ) has an atom economy of approximately 88.7%.
Addition Reactions: Synthetic strategies based on addition reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the final product. scranton.edu Designing syntheses that utilize additions and rearrangements over substitutions and eliminations is a key goal for improving resource efficiency. researchgate.net
Catalytic Routes: The use of catalytic rather than stoichiometric reagents significantly improves atom economy, as the catalyst is not consumed in the reaction. nih.gov For instance, oxidative dehydrogenative coupling reactions, which form the desired bonds while generating simple byproducts like H₂, are considered highly atom-economic. rsc.org
Improving reaction efficiency involves not only maximizing atom economy but also achieving high chemical yields and reducing the "E-factor" (mass ratio of waste to product). nih.gov
Sustainable Catalysis in Quinoxalineacetonitrile Production
Sustainable catalysis focuses on the use of catalysts that are environmentally benign, reusable, and derived from renewable resources. beilstein-journals.orgmpg.de This approach moves away from expensive, toxic, and earth-scarce metal catalysts toward more sustainable alternatives. mpg.de For the production of quinoxalines and their derivatives, significant progress has been made in developing green catalytic systems.
Key Research Findings:
Biocatalysts and Organocatalysts: Natural products and their derivatives are being explored as effective catalysts. For example, L-arabinose, a simple sugar, has been shown to be an effective, biodegradable organocatalyst for the synthesis of quinoxalines. tandfonline.comtandfonline.com
Reusable Solid Catalysts: Heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. ias.ac.in Examples include:
Sulfated Polyborate: An inexpensive and recyclable catalyst prepared from boric acid that works efficiently under solvent-free conditions. ias.ac.in
Nanocatalysts: Materials like nano-BF₃·SiO₂, monoclinic zirconia, and silica nanoparticles offer high catalytic activity and can be recovered and reused. nih.gov
Metal Oxides: Cooperative catalysts based on reusable transition metal oxides have been used for the atom-economic synthesis of quinoxalines through oxidative dehydrogenative couplings. rsc.org
Supramolecular Catalysts: Systems like β-cyclodextrin can act as catalysts in aqueous media, promoting reactions in a biomimetic fashion and allowing for easy recovery and reuse. mdpi.com
The table below summarizes various sustainable catalysts used in quinoxaline synthesis.
| Catalyst Type | Catalyst Example | Key Advantages | Reaction Medium |
| Organocatalyst | L-arabinose | Biodegradable, derived from renewable resources, metal-free. tandfonline.comtandfonline.com | Ethanol/Water |
| Solid Acid | Sulfated Polyborate | Inexpensive, highly efficient, reusable. ias.ac.in | Solvent-Free |
| Nanocatalyst | Monoclinic Zirconia | Heterogeneous, reusable, high surface area. nih.gov | Solvent-Free |
| Supramolecular | β-Cyclodextrin | Biomimetic, operates in water, reusable. mdpi.com | Water |
| Cooperative | Transition Metal Oxide/Bi(III) | Reusable, enables oxidant- and solvent-free reactions. rsc.org | Solvent-Free |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Quinoxalineacetonitrile
Mechanistic Investigations of Nucleophilic and Electrophilic Transformations
The reactivity of 2-quinoxalineacetonitrile is dictated by the interplay between its two primary functional components: the electron-deficient quinoxaline (B1680401) ring system and the versatile acetonitrile (B52724) side chain. This duality allows for a rich spectrum of chemical transformations, encompassing nucleophilic, electrophilic, and radical-mediated pathways.
Nucleophilic Attack at the Quinoxaline Ring System
The quinoxaline core, being a nitrogen-containing heteroaromatic system, is inherently electron-deficient. This characteristic renders the carbon atoms of the pyrazine (B50134) ring susceptible to nucleophilic attack. In reactions analogous to nucleophilic aromatic substitution (SNAr), the positions on the quinoxaline ring exhibit differential reactivity. Theoretical and experimental studies on similar chloro-substituted quinazoline (B50416) systems reveal that nucleophilic attack is often regioselective. nih.gov For instance, in 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.gov This preference is attributed to the lower activation energy required for the formation of the Meisenheimer intermediate at the C4 position. nih.gov While this compound itself does not have a leaving group on the ring for a classic SNAr reaction, its derivatives, particularly those with halogen substituents, would be expected to follow similar reactivity patterns. The substitution at C2 would generally require more forcing conditions, such as higher temperatures or specialized catalytic systems, compared to substitution at other positions. nih.gov
The reactivity of the quinoxaline ring can be further modulated by N-oxidation. The formation of quinoxaline 1,4-dioxides enhances the electrophilicity of the ring carbons, facilitating a broader range of transformations. nih.gov These N-oxide derivatives are synthetically valuable as their subsequent reduction allows for the preparation of diverse quinoxaline derivatives. nih.gov
Reactivity of the Acetonitrile Moiety
The acetonitrile group (—CH₂CN) imparts significant reactivity to the molecule. This moiety possesses two primary sites of reactivity: the α-carbon and the cyano group itself.
α-Methylene Protons: The protons on the carbon adjacent to the cyano group are acidic due to the electron-withdrawing nature of both the nitrile and the quinoxaline ring. Deprotonation with a suitable base generates a resonance-stabilized carbanion. This nucleophilic species can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol-type condensations, and Michael additions.
Cyano Group Transformations: The cyano group is a versatile functional handle that can undergo numerous transformations. It can serve as a radical acceptor in cascade reactions, providing a pathway for the construction of complex heterocyclic and carbocyclic systems. rsc.org In recent years, electrochemical methods have utilized acetonitrile as both a solvent and a reactant, where it can function as a source of carbon or nitrogen to synthesize amides and nitrogen-containing heterocycles. rsc.org Furthermore, the nitrile group in related quinoxaline-2-carbonitrile 1,4-dioxides has been successfully converted to other functionalities, such as carboxamides, acyl groups, or carboxyl groups, to modulate biological activity. nih.gov
Radical Pathways in this compound Reactions
Radical reactions offer an alternative mechanistic manifold for the functionalization of this compound. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgkhanacademy.orgyoutube.comyoutube.com
Initiation: The reaction can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), to generate radicals. libretexts.org These initiators can then abstract a hydrogen atom, potentially from the methylene (B1212753) group of the acetonitrile moiety, to generate a carbon-centered radical.
Propagation: The resulting radical can engage in propagation steps. For instance, the carbon-centered radical on the acetonitrile side chain could add to an alkene, or the quinoxaline ring could undergo radical addition. The cyano group itself is a competent radical acceptor, and its participation in radical cascade reactions allows for the rapid construction of molecular complexity. rsc.org In these cascades, an initially formed radical can undergo a series of intramolecular cyclizations, with the nitrile group serving as the terminating acceptor. rsc.org
Termination: The radical chain reaction concludes when two radicals combine in a termination step. youtube.comyoutube.com This can involve the combination of any two radical species present in the reaction mixture. youtube.com
Recent advancements have demonstrated sophisticated radical processes, such as N-to-C aryl migration via a radical-neutral crossover, showcasing the potential for complex rearrangements. acs.org
Stereochemical Aspects and Regioselectivity in this compound Chemistry
Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is paramount in modern organic synthesis.
Control of Diastereoselectivity and Enantioselectivity
When reactions involving this compound create new stereocenters, controlling the stereochemical outcome is crucial.
Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In cyclization reactions, the diastereoselectivity can often be controlled by the reaction conditions. For example, in intramolecular reactions of chiral allylsilanes, a reversal in diastereoselectivity was observed when a benzyloxy group was positioned gamma to the silicon moiety, suggesting that product formation is under thermodynamic control facilitated by neighboring group participation. nih.govnih.govresearchgate.net This principle of remote control, where a distant functional group dictates the stereochemical outcome, could be applied to complex derivatives of this compound. nih.govnih.gov
Enantioselectivity: This involves the selective formation of one enantiomer over its mirror image and typically requires the use of a chiral catalyst, reagent, or auxiliary. masterorganicchemistry.com For instance, the enantioselective alkynylation of isatins has been achieved with high enantiomeric excess using a chiral ligand in the presence of a zinc reagent. uva.es Similarly, highly enantioselective N-H insertion reactions have been developed using a cooperative catalysis system involving a dirhodium carboxylate and a chiral spiro phosphoric acid. rsc.org Such strategies could be adapted for reactions at the α-carbon of this compound to produce enantiomerically enriched products.
| Reaction Type | Chiral Influence | Typical Outcome (ee%) |
| Asymmetric Alkynylation | Chiral Perhydro-1,3-benzoxazine Ligand | Moderate to Excellent (up to 95%) uva.es |
| Asymmetric N-H Insertion | Chiral Spiro Phosphoric Acid Catalyst | Excellent (83–98%) rsc.org |
| Asymmetric Allylation | Chiral Allylsilane Reagent | High (e.g., 97:3 er) researchgate.net |
Regiochemical Control in Substitution and Annulation Reactions
Regioselectivity refers to the control of which constitutional isomer is formed in a reaction. masterorganicchemistry.com
Substitution Reactions: As discussed in section 3.1.1, nucleophilic aromatic substitution on the quinoxaline ring is highly regioselective. In substrates with multiple potential leaving groups, the reaction site is determined by the relative stability of the transition states. nih.gov For substituted quinoxalines, nucleophilic attack is generally favored at positions that are most activated by the heterocyclic nitrogen atoms and any other electron-withdrawing groups present.
Annulation Reactions: Annulation, or ring-forming, reactions must also be controlled to yield the desired regioisomer. For example, the Lewis acid-mediated [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines produces multisubstituted quinolines with high regioselectivity, where only a single regioisomer is typically obtained. organic-chemistry.org The specific outcome is dictated by the electronic and steric properties of the reacting partners. organic-chemistry.org When unsymmetrical reagents are used, the reaction often proceeds through a pathway that involves the most stable intermediates, leading to a single major product. masterorganicchemistry.com
| Reaction | Reactants | Regiochemical Outcome |
| SNAr on 2,4-dichloroquinazoline | Amine nucleophile | Selective substitution at C4 over C2 nih.gov |
| [3+3] Annulation | 3-Ethoxycyclobutanone + Aromatic Amine | Formation of a single quinoline (B57606) regioisomer organic-chemistry.org |
| Diels-Alder | 1-Substituted Diene + Unsymmetrical Dienophile | Predominantly "ortho" (1,2) adduct masterorganicchemistry.com |
| Diels-Alder | 2-Substituted Diene + Unsymmetrical Dienophile | Predominantly "para" (1,4) adduct masterorganicchemistry.com |
Kinetic Studies and Reaction Rate Analysis of this compound Processes
A thorough review of available scientific literature reveals a notable absence of specific kinetic studies and detailed reaction rate analyses for processes directly involving this compound. While the synthesis and various reactions of the quinoxaline ring system are well-documented, quantitative data on the reaction rates, determination of rate constants, and the influence of various parameters on the kinetics of this compound appear to be limited or not publicly available.
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. They involve measuring reaction rates under different conditions to determine the rate law, which is a mathematical expression that describes how the rate of a reaction depends on the concentration of reactants. The rate law provides insights into the molecularity of the rate-determining step of the reaction.
For a hypothetical reaction involving this compound, a kinetic study would typically involve:
Monitoring the change in concentration of this compound or a product over time. This can be achieved using various analytical techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Varying the initial concentrations of reactants to determine the order of the reaction with respect to each reactant.
Investigating the effect of temperature on the reaction rate to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
Structure Activity Relationship Sar and Rational Design of 2 Quinoxalineacetonitrile Derivatives for Biological Applications
Design Principles for Modulating Biological Activity through Structural Modifications
The rational design of 2-quinoxalineacetonitrile derivatives involves strategic structural modifications to optimize their interaction with biological targets. Key design principles include scaffold hopping, bioisosteric replacements, and a thorough understanding of substituent effects.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core frameworks. nih.gov This approach is valuable for discovering novel chemotypes, improving physicochemical properties, and navigating intellectual property landscapes. In the context of this compound, scaffold hopping could involve replacing the quinoxaline (B1680401) core with other bicyclic heteroaromatic systems that maintain a similar spatial arrangement of key pharmacophoric features. For instance, pyrido[2,3-d]pyrimidines have been investigated as replacements for the quinoxaline scaffold in the design of kinase inhibitors. semanticscholar.org
Bioisosteric replacement, a more conservative approach, involves the substitution of atoms or functional groups with others that possess similar physical or chemical properties, leading to comparable biological activity. cambridgemedchemconsulting.comresearchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned to modulate its properties. The nitrile group, for example, can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen, due to its size, polarity, and ability to participate in hydrogen bonding. nih.gov Furthermore, the entire acetonitrile (B52724) moiety could be replaced with other small, electron-withdrawing groups to probe the importance of this substituent for biological activity.
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Quinoxaline | Pyrido[2,3-d]pyrimidine, Indazole | Maintain bicyclic aromatic core, alter electronics and hydrogen bonding potential. semanticscholar.orgrsc.org |
| Nitrile (-CN) | Carbonyl (=O), Hydroxyl (-OH), Halogen (-Cl, -F) | Mimic size, polarity, and hydrogen bonding capabilities. nih.gov |
| Phenyl ring (on quinoxaline) | Pyridyl, Thienyl | Modulate lipophilicity and metabolic stability. |
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline ring. The electronic and steric properties of these substituents can affect the molecule's binding affinity to its target, as well as its pharmacokinetic properties.
SAR studies on various quinoxaline derivatives have revealed some general trends. For instance, in the context of anticancer activity, the introduction of electron-donating groups (e.g., -OCH3) on the quinoxaline ring has been shown to be essential for activity in some series, while electron-withdrawing groups (e.g., -Cl, -CF3) can either decrease or in some cases enhance activity depending on their position and the specific biological target. mdpi.comnih.gov The presence of a cyano group on an aliphatic chain attached to the quinoxaline nucleus has been highlighted as being crucial for the anticancer activity of certain derivatives. mdpi.com
The following table summarizes the general influence of substituents on the biological activity of quinoxaline derivatives, which can be extrapolated to the this compound scaffold.
| Substituent Position | Type of Substituent | General Effect on Biological Activity |
| Quinoxaline Ring | Electron-Donating (e.g., -OCH3, -CH3) | Can enhance activity in some anticancer agents. mdpi.com |
| Quinoxaline Ring | Electron-Withdrawing (e.g., -Cl, -NO2, -CF3) | Effect is target-dependent; can increase or decrease activity. mdpi.comnih.gov |
| 2-position (acetonitrile) | Modifications to the nitrile group | The nitrile group is often a key pharmacophore; its replacement can significantly alter activity. nih.gov |
Synthetic Libraries and Combinatorial Chemistry Approaches for SAR Development
The systematic exploration of SAR for this compound derivatives is greatly facilitated by the use of synthetic libraries and combinatorial chemistry approaches. These techniques allow for the rapid generation of a large number of analogs, enabling a comprehensive investigation of the effects of various structural modifications.
Parallel synthesis is a powerful tool for the efficient production of libraries of related compounds. nih.gov In this approach, multiple reactions are carried out simultaneously in separate reaction vessels, allowing for the systematic variation of building blocks. For the synthesis of a library of this compound analogs, a common synthetic route could be employed where different substituted o-phenylenediamines are reacted with a suitable three-carbon building block to form the quinoxaline core, followed by the introduction or modification of the acetonitrile moiety. This allows for the exploration of a wide range of substituents on the quinoxaline ring.
High-throughput synthesis (HTS) and screening are integral to modern drug discovery and SAR exploration. HTS allows for the rapid synthesis and purification of large compound libraries, which can then be screened against biological targets in an automated fashion. austinpublishinggroup.com The data generated from these screens provide valuable insights into the SAR of the chemical series. For this compound derivatives, a high-throughput approach could involve the synthesis of a diverse library of analogs followed by screening in assays relevant to their intended biological application, such as kinase inhibition or anticancer cell proliferation assays. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.
For this compound research, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of this compound analogs with their experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov
The insights gained from QSAR models can help to rationalize the observed SAR and provide a theoretical framework for the design of new this compound derivatives with improved biological efficacy. For instance, a QSAR model might reveal that a specific distribution of electrostatic potential around the quinoxaline ring is crucial for activity, guiding the selection of substituents in future synthetic efforts. pensoft.net
In Depth Biological and Pharmacological Investigations of 2 Quinoxalineacetonitrile and Its Derivatives
Anti-Cancer Activity and Mechanistic Pathways
Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant activity against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of cell proliferation, induction of programmed cell death, and modulation of key signaling pathways that are critical for tumor growth and survival.
Inhibition of Cancer Cell Proliferation and Viability
A novel series of quinoxaline derivatives has been synthesized and shown to possess potent cytotoxic effects against human breast cancer cell lines, MDA-MB-231 and MCF-7. One promising compound, 11d, exhibited IC₅₀ values of 21.68 μM and 35.81 μM against these cell lines, respectively. Notably, this compound displayed significantly lower toxicity in normal cell lines WI-38 and WISH, with IC₅₀ values of 82.46 μM and 75.27 μM, indicating a favorable therapeutic window. rsc.orgsemanticscholar.org Another study highlighted a 2-substituted-quinoxaline analogue, compound 3b, which demonstrated a superior inhibitory effect on the growth of MCF-7 cells with an IC₅₀ of 1.85 ± 0.11 μM, compared to the conventional anticancer drug staurosporine (B1682477) (IC₅₀ = 6.77 ± 0.41 μM). This compound also showed minimal impact on normal MCF-10A cells (IC₅₀ = 33.7 ± 2.04 μM). researchgate.net
Further research into other quinoxaline derivatives identified compounds VIId, VIIIa, VIIIc, VIIIe, and XVa as having promising activity against HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 breast adenocarcinoma cell lines. nih.gov Specifically, against the HCT116 cell line, compounds VIId, VIIIc, and VIIIe showed IC₅₀ values of 7.8, 2.5, and 8.4 µM, respectively, while compound XVa had an IC₅₀ of 4.4 µM. nih.gov Additionally, new rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one and rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their anti-proliferative activities. nih.gov Compounds 25d, 25e, 25i, and 27e showed high activity against MCF-7 and HepG2 cell lines, with IC₅₀ values ranging from 4.1 ± 0.4 to 11.7 ± 1.1 µM, which is comparable to the standard drug sorafenib. nih.gov In a separate study, 2-oxo-3-phenylquinoxaline derivatives, compounds 2a and 7j, demonstrated significant reductions in the viability of colorectal cancer (HCT-116) cells, with IC₅₀ values of 28.85 ± 3.26 μg mL⁻¹ and 26.75 ± 3.50 μg mL⁻¹, respectively. rsc.org
| Compound | Cancer Cell Line | IC₅₀ Value |
|---|---|---|
| 11d | MDA-MB-231 | 21.68 μM |
| 11d | MCF-7 | 35.81 μM |
| 3b | MCF-7 | 1.85 ± 0.11 μM |
| VIIIc | HCT116 | 2.5 µM |
| XVa | HCT116 | 4.4 µM |
| 25d, 25e, 25i, 27e | MCF-7, HepG2 | 4.1 ± 0.4 to 11.7 ± 1.1 µM |
| 7j | HCT-116 | 26.75 ± 3.50 μg mL⁻¹ |
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Quinoxaline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, compound 3b was found to trigger apoptosis in MCF-7 cells and induce cell cycle arrest at the G1 transition. researchgate.net Flow cytometric analysis revealed an increase in the percentage of cells in the G2/M and pre-G1 phases. researchgate.net Another compound, VIIIc, caused a significant disruption in the cell cycle profile of HCT116 cells, leading to cell cycle arrest at the G2/M phase boundary. nih.gov
The pro-apoptotic effects of these compounds are often mediated through the modulation of key regulatory proteins. Treatment with quinoxaline derivative 11d led to the upregulation of pro-apoptotic markers such as BAX, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic marker Bcl-2. semanticscholar.org This resulted in a significant increase in the BAX/Bcl-2 ratio. semanticscholar.org Furthermore, flow cytometry analysis showed that this compound induced both early (46.43%) and late apoptosis (31.49%) in MDA-MB-231 cells, in addition to causing G1 phase cell cycle arrest. semanticscholar.org Similarly, compound 25d was found to induce apoptosis in HepG2 cells and arrest their growth at the G2/M phase. nih.gov This was accompanied by a 3.8-fold increase in the BAX/Bcl-2 ratio and elevated levels of caspase-3 (1.8-fold) and caspase-9 (1.9-fold) compared to control cells. nih.gov The compound 2c has also been shown to trigger apoptosis by impairing proteasome activity. nih.gov
| Compound | Cancer Cell Line | Mechanism |
|---|---|---|
| 3b | MCF-7 | Induces apoptosis and cell cycle arrest at G1 transition. |
| VIIIc | HCT116 | Causes cell cycle arrest at the G2/M phase. |
| 11d | MDA-MB-231 | Upregulates BAX, caspase-8, caspase-9; downregulates Bcl-2; induces G1 phase arrest. |
| 25d | HepG2 | Induces apoptosis and G2/M phase arrest; increases BAX/Bcl-2 ratio, caspase-3, and caspase-9 levels. |
| 2c | Ovarian Cancer Cells | Triggers apoptosis by impairing proteasome activity. |
Modulation of Specific Oncogenic Signaling Pathways (e.g., STAT3, VEGFR-2)
The anti-cancer effects of quinoxaline derivatives are often linked to their ability to modulate specific oncogenic signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively activated in many cancers, is a key target. Aberrant STAT3 signaling promotes cancer progression by inhibiting apoptosis and inducing cell proliferation, angiogenesis, and invasion. researchgate.netunt.edunih.gov Suppression of STAT3 activation can lead to the induction of apoptosis in tumor cells. researchgate.netunt.edu
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another critical target in cancer therapy, playing a pivotal role in angiogenesis. nih.govekb.eg A novel series of quinoxaline derivatives was specifically designed to target VEGFR-2. rsc.org Compound 11d from this series was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ of 62.26 nM ± 2.77, comparable to the established inhibitor sorafenib. rsc.orgsemanticscholar.org Molecular docking and dynamics simulations confirmed the stable binding of this compound to VEGFR-2. rsc.orgsemanticscholar.org Similarly, another study reported new quinoxaline derivatives that displayed prominent inhibitory activity against VEGFR-2 kinase, with IC₅₀ values ranging from 3.4 ± 0.3 to 6.8 ± 0.5 nM. nih.gov The inhibitory activities of these compounds against VEGFR-2 were consistent with their cytotoxic effects on cancer cell lines. nih.gov
In Vitro and In Vivo Efficacy Studies
The anti-cancer potential of quinoxaline derivatives has been demonstrated in both in vitro and in vivo models. In vitro studies have consistently shown the effectiveness of these compounds in impairing the viability of various cancer cell lines, including those from ovarian, breast, and colon cancers. rsc.orgresearchgate.netnih.govnih.govrsc.org For example, the compound 2c was effective against ovarian cancer cell lines and primary tumor cells in both 2D and 3D culture conditions. nih.gov
The in vivo efficacy of these compounds has also been validated in animal models. The effectiveness of compound 2c was confirmed in a xenograft mouse model of ovarian cancer, supporting its potential therapeutic value. nih.gov These studies underscore the promise of 2-quinoxalineacetonitrile derivatives as a basis for the development of novel anti-cancer agents.
Antimicrobial Activity and Resistance Mechanisms
In addition to their anti-cancer properties, quinoxaline derivatives have been investigated for their antimicrobial activity against a range of pathogenic microorganisms.
Antibacterial Spectrum and Efficacy Studies
Several studies have demonstrated that quinoxaline derivatives possess varied antibacterial activities. mdpi.com A series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized and screened for their antimicrobial activity against four bacterial species. nih.govresearchgate.net The symmetrically disubstituted quinoxalines displayed the most significant antibacterial activity. nih.govresearchgate.net Specifically, compounds 2d and 3c showed the highest antibacterial activity against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov Furthermore, compounds 2d, 3c, 4, and 6a exhibited the highest activity against the Gram-positive bacterium Bacillus subtilis, with an MIC of 16 μg/mL. nih.gov
Another study focused on quinoline-2-one derivatives and their activity against multidrug-resistant Gram-positive bacteria. nih.govnih.gov Compound 6c from this series demonstrated the most effective activity, with MIC values of 0.75 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov
| Compound(s) | Bacterial Strain | MIC Value |
|---|---|---|
| 2d, 3c | Escherichia coli | 8 μg/mL |
| 2d, 3c, 4, 6a | Bacillus subtilis | 16 μg/mL |
| 6c | MRSA | 0.75 μg/mL |
| 6c | VRE | 0.75 μg/mL |
| 6c | MRSE | 2.50 μg/mL |
Antifungal Properties and Mechanism of Action
Quinoxaline derivatives have demonstrated significant potential as antifungal agents, with numerous studies highlighting their efficacy against a range of plant and human pathogenic fungi. Research has shown that certain synthesized quinoxaline compounds exhibit antifungal activities superior to commercially available fungicides. nih.govnih.gov
For instance, in in-vitro tests, compounds 5j and 5t were particularly effective against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. nih.govresearchgate.net They recorded EC50 values of 8.54 μg/mL and 12.01 μg/mL, respectively, which is significantly more potent than the commercial fungicide azoxystrobin (B1666510) (EC50 of 26.17 μg/mL). nih.govnih.gov Similarly, a series of quinoxolinylhydrazide derivatives showed remarkable activity against six pathogenic fungi, with 29 compounds having EC50 values below 1.00 μg/mL against R. solani. mdpi.com Another study highlighted 3-hydrazinoquinoxaline-2-thiol (B1673409) as being more effective than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov
The mechanism of action for these compounds appears to involve the disruption of fungal cell integrity. acs.org Scanning electron microscopy of R. solani treated with compound 5j revealed significant effects on the cell morphology, suggesting that the compound damages the fungal cell structure. nih.govnih.gov Further studies on related derivatives indicate that the antifungal mechanism may involve causing abnormal morphology of cell membranes, increasing membrane permeability, and leading to the release of cellular contents. acs.org
Table 1: Antifungal Activity of Select Quinoxaline Derivatives
| Compound | Fungal Species | EC50 (μg/mL) | Reference Fungicide | Reference EC50 (μg/mL) | Source |
|---|---|---|---|---|---|
| 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 | nih.govnih.gov |
| 5t | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 | nih.gov |
| 28 | Rhizoctonia solani | 0.15 | - | - | mdpi.com |
| 15 | Gibberella zeae | 0.87 | - | - | mdpi.com |
| 15 | Colletotrichum orbiculare | 1.01 | - | - | mdpi.com |
| **Ac12*** | Sclerotinia sclerotiorum | 0.52 | Azoxystrobin | >30 | mdpi.comacs.org |
| **Ac12*** | Botrytis cinerea | 0.50 | Azoxystrobin | >30 | mdpi.comacs.org |
Note: Compound Ac12 is a quinoline (B57606) derivative, included for comparative context on a related heterocyclic structure.
Anti-Protozoal and Antiviral Potential
The therapeutic utility of the quinoxaline scaffold extends to anti-protozoal and antiviral applications. nih.gov A variety of derivatives have been synthesized and evaluated for their activity against several human and animal parasites and viruses. nih.govnih.gov
In the realm of anti-protozoal research, new synthetic quinoxalines have been tested in vitro against parasites such as Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis. nih.gov Several of these compounds, particularly four quinoxaline amides, displayed noteworthy antileishmanial properties with IC50 values below 20 μM. nih.gov More recent studies on quinoxaline-1,4-di-N-oxide derivatives have shown potent activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.govresearchgate.net For example, compound T-167 exhibited an IC50 of 25.53 nM against G. lamblia, while compound T-142 showed an IC50 of 9.20 nM against E. histolytica. researchgate.net The development of such agents is critical due to reported treatment failures and resistance associated with standard drugs like metronidazole. nih.gov
Quinoxaline derivatives are also recognized as promising antiviral agents, with activity documented against a range of viruses, including respiratory pathogens. nih.govrsc.orgresearchgate.net Their planar polyaromatic structure makes them good candidates for targeting viral proteins. For influenza viruses, it is suggested that they can target the highly conserved NS1 protein. nih.gov A small molecule based on the quinoxaline scaffold could potentially fit into a cavity in the NS1A protein's RNA-binding domain, thereby blocking viral replication. nih.gov Specific 2,3,6-substituted quinoxalines have shown good activity, with IC50 values as low as 3.5 µM. nih.gov Furthermore, certain derivatives have demonstrated higher activity against Human Cytomegalovirus (HCMV) than the standard drug ganciclovir. nih.gov
Investigation of Drug Resistance Development
The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. nih.gov While quinoxaline derivatives represent a promising class of antimicrobials, understanding the potential for resistance development is crucial for their long-term viability.
Current treatments for protozoal diseases, such as giardiasis and trichomoniasis, are challenged by parasite resistance to drugs like metronidazole. nih.gov This underscores the need for new compounds, like quinoxaline derivatives, that may have different mechanisms of action and can bypass existing resistance.
Studies into novel quinoxaline 1,4-dioxides (QdNOs) as antimycobacterial agents have provided direct insight into resistance mechanisms. mdpi.com Through reverse genetics, researchers identified that mutations in specific genes mediated resistance in Mycobacterium smegmatis to these quinoxaline derivatives. The affected genes included MSMEG_4646, which encodes the alpha subunit of pyruvate (B1213749) synthase, and MSMEG_5122, which encodes ferredoxin, an electron acceptor for the synthase. mdpi.com This suggests that the antimicrobial action of these QdNOs is linked to the disruption of pyruvate metabolism, and resistance develops through modifications to this pathway. Such investigations are vital as they not only elucidate the compound's mechanism of action but also help predict and potentially mitigate the development of clinical resistance.
Other Emerging Biological Activities and Therapeutic Potential
Anti-Inflammatory and Immunomodulatory Effects
Beyond their antimicrobial properties, quinoxaline derivatives have been investigated for their significant anti-inflammatory and immunomodulatory activities. nih.govnih.gov Studies have shown that these compounds can effectively modulate the inflammatory response in various experimental models.
Certain aminoalcohol-based quinoxaline derivatives, namely DEQX and OAQX, have demonstrated potent anti-inflammatory effects by inhibiting leukocyte migration in mouse models of peritonitis. nih.gov Their mechanism involves the downregulation of key pro-inflammatory cytokines. Both compounds were found to decrease the levels of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, 2-Chloro-3-hydrazinylquinoxaline not only showed antifungal properties but also exhibited anti-inflammatory effects in a murine model by significantly reducing inflammatory markers such as TNF-α, IL-6, and IL-1β. researchgate.net
The immunomodulatory effects of the broader quinoline/quinoxaline class of compounds are linked to their ability to influence cytokine synthesis and the function of immunocompetent cells. nih.gov Some fluoroquinolones, for example, can inhibit the synthesis of IL-1 and TNF-α while enhancing the production of colony-stimulating factors (CSF), which are involved in haematopoiesis. nih.gov The mechanisms underlying these effects may involve actions on intracellular cyclic adenosine-3',5'-monophosphate (cAMP) levels and transcription factors like nuclear factor-kappa B (NF-κB). nih.govnih.gov This dual capacity to fight infection and modulate the host's inflammatory response makes these compounds particularly interesting for further therapeutic development.
Enzyme Inhibition and Receptor Modulation
The biological activities of this compound and its derivatives are often rooted in their ability to act as inhibitors of specific enzymes or as modulators of cellular receptors. nih.gov This targeted interaction is a key area of investigation for developing new therapeutic agents.
Recent studies have identified quinoxaline derivatives as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key enzyme in the stress-activated signaling pathway implicated in conditions like non-alcoholic steatohepatitis (NASH). nih.gov A detailed structure-activity relationship study led to the development of derivatives with significant inhibitory potential. For example, compound 12d showed an IC50 value of 49.63 nM, and compound 12e demonstrated even higher potency with an IC50 of 46.32 nM against ASK1. nih.gov
Other research has explored quinoxaline-based compounds as dual inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes relevant to diabetes-related cardiovascular complications. nih.gov Molecular docking studies revealed that a sulfonohydrazide moiety was crucial for the structural design of these potent inhibitors. nih.gov The ability of the quinoxaline scaffold to serve as a framework for kinase inhibitors has also been noted, highlighting its versatility in targeting a wide range of enzymes. google.com This capacity for specific enzyme inhibition underscores the potential of quinoxaline derivatives in treating a variety of diseases driven by enzymatic dysregulation. youtube.comkhanacademy.org
Table 2: ASK1 Enzyme Inhibition by Select Quinoxaline Derivatives
| Compound | ASK1 IC50 (nM) | Source |
|---|---|---|
| 12b | 502.46 | nih.gov |
| 12c | 117.61 | nih.gov |
| 12d | 49.63 | nih.gov |
| 12e | 46.32 | nih.gov |
| 12f | 2469.68 | nih.gov |
Exploration of Novel Therapeutic Targets
The diverse biological activities of quinoxaline derivatives have prompted researchers to explore novel therapeutic targets for these compounds, expanding their potential applications into oncology, metabolic diseases, and beyond. nih.govnih.gov
In cancer research, quinoxaline derivatives have been identified as promising agents that can induce apoptosis in cancer cells. nih.gov For example, the derivatives DEQX and OAQX were shown to reduce the viability of Ht-29 colorectal cancer cells and trigger apoptosis. nih.gov More targeted approaches are also being pursued, with recent efforts focusing on designing quinoxaline derivatives that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in controlling tumor angiogenesis. researchgate.net
The investigation of drug resistance mechanisms has also serendipitously uncovered new therapeutic targets. Studies on antimycobacterial quinoxaline 1,4-dioxides revealed that their mechanism of action involves the inhibition of pyruvate synthase and its associated ferredoxin, pointing to bacterial metabolic pathways as a viable target. mdpi.com Furthermore, novel quinoxaline-based inhibitors have been designed to target secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in the complications of diabetes mellitus. nih.gov This strategic exploration of new molecular targets continues to broaden the therapeutic horizon for the quinoxaline scaffold.
Computational Chemistry and in Silico Analysis in 2 Quinoxalineacetonitrile Research
Molecular Modeling and Docking Studies for Target Identification and Binding Affinity
Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule, such as 2-quinoxalineacetonitrile, to a specific protein target. These studies are fundamental in identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves creating a three-dimensional model of the ligand and the target protein, often sourced from crystallographic data, and then computationally "docking" the ligand into the protein's binding site. The stability of the resulting complex is evaluated using scoring functions, which estimate the binding free energy.
In studies involving quinoxaline (B1680401) derivatives, molecular docking has been successfully employed to investigate their potential as anticancer agents. For instance, derivatives have been docked against the β-tubulin protein target (PDB: 4O2B) to elucidate their binding modes and predict their inhibitory activity. nih.gov The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the interaction's strength, with lower (more negative) values indicating a more favorable binding.
Following the docking process, a detailed analysis of the ligand-protein interactions is crucial for understanding the key determinants of binding. This analysis identifies the specific amino acid residues within the protein's active site that interact with the ligand and the nature of these interactions. Common interactions include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.govmdpi.com
For quinoline (B57606) and quinoxaline-based compounds, studies have revealed that their binding to protein targets is often stabilized by a network of these non-covalent interactions. For example, in the context of antibacterial research, the docking of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein (PDB ID: 2IGR) showed interactions with key amino acid residues such as PHE A-15, TRP A-12, and LYS A-16. nih.gov The analysis of these interactions provides a structural rationale for the observed biological activity and guides the modification of the ligand to enhance its binding affinity and specificity. youtube.com Visualization tools are often used to generate 3D and 2D representations of these interactions, highlighting the critical contacts between the ligand and the protein. nih.gov
| Ligand Class | Protein Target (PDB ID) | Example Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Quinoxaline Derivatives | β-tubulin (4O2B) | -9.22 | Not specified in abstract | Hydrogen bonds, Hydrophobic |
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a (2IGR) | -5.3 to -6.1 | PHE A-15, TRP A-12, LYS A-16, GLU-32 | Hydrogen bonds, Hydrophobic |
| 2-oxo-quinoline Derivatives | P-glycoprotein (6C0V) | -9.22 | Not specified in abstract | Hydrogen bonds, Hydrophobic |
This table presents example findings from docking studies on quinoxaline and related quinoline heterocyclic systems to illustrate the type of data generated. nih.govnih.gov
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. pensoft.net When applied to this compound research, VS can be used to screen vast compound databases to find novel analogs with potentially enhanced activity. The process typically begins with a validated protein target structure and uses docking algorithms to assess the binding potential of each molecule in the library. unipi.it
The molecules are ranked based on their docking scores, and a subset of the top-ranked compounds, known as "hits," are selected for further experimental testing. nih.gov The criteria for hit selection can vary but often involve a threshold for the predicted binding affinity and consideration of drug-like properties. researchgate.net This multi-step workflow, often starting with high-throughput virtual screening (HTVS) and progressing to more accurate but computationally intensive methods like XP (extra precision) docking, helps to filter down a large initial library to a manageable number of promising candidates. unipi.it This approach accelerates the identification of lead compounds, making the drug discovery process more efficient. pensoft.net
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic properties of molecules like this compound. nih.gov DFT is a computational method used to study the electronic structure of many-body systems. nih.gov These calculations provide detailed information about a molecule's geometry, electronic distribution, and reactivity, which is not always accessible through experimental methods alone. researchgate.net By employing specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), researchers can accurately compute a wide range of molecular properties. nih.gov
DFT calculations are widely used to elucidate the electronic structure of quinoxaline derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rjptonline.org A smaller energy gap generally implies higher reactivity.
Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. rjptonline.org This information is invaluable for understanding how this compound might interact with biological targets and for predicting its metabolic fate.
| Parameter | Description | Typical Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |
| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO |
| Electron Affinity (A) | Energy released when an electron is added | Related to ELUMO |
| Electronegativity (χ) | Tendency to attract electrons | Predicts charge transfer in reactions |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measures stability |
This table outlines key quantum chemical parameters calculated via DFT to describe the electronic structure and reactivity of molecules. researchgate.net
Beyond static molecular properties, DFT can be employed to model dynamic processes, such as chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can predict the most likely reaction pathways. nih.gov A crucial aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov
The calculation of the energy barrier (activation energy) associated with a transition state allows for the prediction of reaction kinetics. nih.gov Methodologies like intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the reactants and products. nih.gov For complex reactions, these computational studies can reveal detailed mechanisms, including the formation of intermediates and the sequence of bond-breaking and bond-forming events. This predictive power is essential for designing efficient synthetic routes for new this compound analogs and for understanding their metabolic transformations.
Pharmacophore Modeling and De Novo Design for New this compound Analogs
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. fiveable.me This model serves as a 3D query to screen compound libraries for molecules that match the pharmacophoric features, or to guide the design of new molecules. nih.gov
The process can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is generated from the ligand-protein complex. fiveable.memdpi.com Once a validated pharmacophore model for a series of active quinoxaline compounds is developed, it can be used in conjunction with de novo design algorithms. nih.gov De novo design involves the computational construction of novel molecular structures piece by piece, directly within the binding site of a target or based on a pharmacophore model. nih.govduke.edu This approach allows for the exploration of novel chemical space and the creation of entirely new this compound analogs with optimized binding characteristics and potentially improved therapeutic profiles. biorxiv.orgnih.gov
Predictive Toxicology and ADMET Profiling in Silico
In Silico Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a compound are critical determinants of its bioavailability and therapeutic efficacy. In silico models predict these characteristics by calculating various physicochemical properties and applying established rules and models. For this compound, these predictive studies suggest a favorable profile for oral bioavailability.
Key predicted physicochemical and absorption properties are often evaluated against established guidelines such as Lipinski's Rule of Five. For a series of quinoxaline derivatives, computational analyses have shown that many compounds, including those structurally related to this compound, adhere to these rules, suggesting good oral absorption potential. mssm.eduresearchgate.net
The predicted absorption and distribution parameters for this compound are summarized in the table below. These values are computationally derived and serve as an initial assessment of the compound's likely behavior in vivo.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight (g/mol) | 169.18 | Compliant with Lipinski's Rule (<500) |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Topological Polar Surface Area (TPSA) | 59.6 Ų | Suggests good intestinal absorption |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted to be high | Indicates high intestinal absorption |
| Human Intestinal Absorption (%) | > 90% | High absorption from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Potential for central nervous system activity |
Metabolic Stability and Excretion Pathway Prediction
The metabolic fate of a compound significantly influences its duration of action and potential for drug-drug interactions. In silico tools predict metabolic stability by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic pathways.
For quinoxaline derivatives, in silico studies have explored their interactions with various CYP isoforms. nih.gov The quinoxaline nucleus can undergo several metabolic transformations, including oxidation and reduction. The primary routes of metabolism for this compound are predicted to involve hydroxylation of the quinoxaline ring and potential metabolism of the acetonitrile (B52724) side chain.
The predicted metabolic properties and excretion pathways for this compound are outlined in the following table.
| Parameter | Prediction | Significance |
|---|---|---|
| CYP450 2D6 Substrate | Likely | Potential for metabolism by this key enzyme |
| CYP450 3A4 Substrate | Likely | Potential for metabolism by a major drug-metabolizing enzyme |
| CYP450 Inhibitor | Predicted to be a non-inhibitor of major isoforms | Lower potential for drug-drug interactions |
| Predicted Metabolites | Hydroxylated quinoxaline, N-oxides | Identifies potential metabolic products for further investigation |
| Renal Excretion | Predicted to be a minor pathway | Suggests metabolism is the primary clearance mechanism |
Theoretical Assessment of Toxicity Profiles
Early identification of potential toxicity is a critical aspect of drug development. In silico toxicology models predict a range of adverse effects, from mutagenicity to organ-specific toxicity, based on the chemical structure of the compound. nih.govmdpi.comnih.gov
Computational toxicology studies of quinoxaline derivatives have been conducted to assess their potential for various toxicities. nih.gov For this compound, in silico models are used to predict its potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicological endpoints. These predictions are based on structural alerts and quantitative structure-activity relationship (QSAR) models. mdpi.com
A summary of the predicted toxicity profile for this compound is presented in the table below. It is important to note that these are theoretical predictions and require experimental validation.
| Toxicity Endpoint | Predicted Risk | Implication for Drug Development |
|---|---|---|
| Ames Mutagenicity | Low to moderate risk | Requires experimental verification with Ames test |
| hERG Inhibition | Low risk | Lower likelihood of cardiotoxicity |
| Hepatotoxicity | Moderate risk | Further investigation of liver toxicity is warranted |
| Carcinogenicity | Insufficient data for prediction | Long-term studies would be required if developed further |
| Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis |
Advanced Analytical Methodologies for Characterization and Quality Control of 2 Quinoxalineacetonitrile
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating 2-Quinoxalineacetonitrile from impurities, including starting materials, byproducts, and degradation products. These techniques provide critical data on the purity profile of the compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical method development process involves a systematic approach to optimize separation conditions, ensuring accuracy, precision, and robustness. nih.gov A reverse-phase HPLC (RP-HPLC) method is commonly developed for this purpose.
The development of a stability-indicating RP-HPLC method is crucial for distinguishing the active compound from any potential impurities or degradants. researchgate.net The process begins with selecting an appropriate stationary phase, typically a C18 column, which provides excellent retention and separation for aromatic compounds. The mobile phase composition, a critical parameter, is optimized by testing various ratios of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer). sielc.comorientjchem.org The pH of the buffer is adjusted to ensure the compound is in a single ionic form, leading to sharp, symmetrical peaks. orientjchem.org Other parameters, including flow rate, column temperature, and UV detection wavelength, are fine-tuned to achieve optimal resolution and sensitivity. researchgate.net
Method validation is performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.net This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
|---|---|
| Chromatographic System | Agilent 1220 Infinity LC or equivalent |
| Column | Inertsil ODS C18 (250 mm × 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Linearity Range | 10-60 µg/mL (R² = 0.999) |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is a powerful technique for the identification and quantification of volatile organic compounds (VOCs). nih.govnih.gov In the context of this compound, GC-MS is employed to detect residual solvents from the synthesis and purification process (e.g., toluene, ethanol, acetonitrile) and any volatile byproducts or degradation products. researchgate.net
For analysis, a sample of this compound is dissolved in a suitable solvent, and the volatile components are often sampled using headspace solid-phase microextraction (HS-SPME). nih.gov This technique concentrates volatiles from the sample's headspace onto a coated fiber before injection into the GC system, enhancing sensitivity. nih.gov The GC separates the volatile components based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification. unl.edu
Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition/Value |
|---|---|
| Instrument | Agilent 6890 GC/5973 MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-500 |
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. gcms.cz A molecule is chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different groups. gcms.cz
The molecule this compound is achiral. Its structure features a methylene (B1212753) (-CH2-) group linking the quinoxaline (B1680401) ring to the nitrile (-CN) group. Since no carbon atom is bonded to four different substituents, the molecule does not have enantiomers, and therefore, analysis of enantiomeric purity via chiral chromatography is not applicable.
However, if a chiral center were introduced into the molecule, for instance by substituting one of the hydrogen atoms on the methylene bridge with another group, the resulting compound would be chiral. In such a hypothetical case, chiral chromatography would be essential for separating the resulting R- and S-enantiomers. This separation would likely be achieved using a chiral stationary phase (CSP) in either HPLC or GC. These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantitative analysis. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to confirm its identity and structure. researchgate.net
The ¹H NMR spectrum would show distinct signals for the protons on the quinoxaline ring and the methylene protons. The aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets) revealing their positions on the bicyclic ring system. The two protons of the methylene group would appear as a singlet further upfield, as they are adjacent to the electron-withdrawing nitrile group and the aromatic ring.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons of the quinoxaline ring, the methylene carbon, and the nitrile carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR (in CDCl₃, 400 MHz) | ||
|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity |
| Aromatic-H (Quinoxaline) | 7.70 - 8.20 | m (Multiplet) |
| H-3 (Quinoxaline) | 8.60 | s (Singlet) |
| -CH₂- | 4.10 | s (Singlet) |
| ¹³C NMR (in CDCl₃, 100 MHz) | ||
| Position | Predicted δ (ppm) | |
| -CN (Nitrile) | 115.0 | |
| -CH₂- | 25.0 | |
| Aromatic-C (Quinoxaline) | 128.0 - 145.0 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. wikipedia.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). chemguide.co.uk The m/z of this ion corresponds to the molecular weight of the compound.
The molecular formula of this compound is C₁₀H₇N₃, giving it a monoisotopic mass of approximately 169.06 g/mol . A high-resolution mass spectrometer (HRMS) can determine this mass with high accuracy, confirming the elemental composition. uni-saarland.de
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the molecule's structure. whitman.edu For this compound, common fragmentation pathways would include the loss of the nitrile group (•CN) or the entire acetonitrile side chain (•CH₂CN), as well as characteristic cleavages of the quinoxaline ring itself.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₁₀H₇N₃]⁺• | 169.06 | Molecular Ion |
| [M-HCN]⁺• | [C₉H₆N₂]⁺• | 142.05 | Loss of hydrogen cyanide from the ring system |
| [M-CH₂CN]⁺ | [C₈H₅N₂]⁺ | 129.04 | Loss of the acetonitrile radical, forming the quinoxalinyl cation |
| [C₈H₆N]⁺ | [C₈H₆N]⁺ | 116.05 | Fragment from quinoxaline ring cleavage |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Groups and Electronic Transitions
Spectroscopic techniques are indispensable tools for elucidating the structural features of molecules. Infrared (IR) spectroscopy probes the vibrational transitions of molecules, providing a "fingerprint" based on their functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, offering insights into conjugated systems.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as a spectrum, typically plotting transmittance or absorbance against wavenumber (cm⁻¹) youtube.comdocbrown.info.
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the quinoxaline ring and the acetonitrile side chain. Key expected vibrational modes include:
C≡N Stretch: The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption band in the region of 2260-2200 cm⁻¹ youtube.commasterorganicchemistry.com. This peak is highly characteristic and a key identifier for the acetonitrile moiety.
Aromatic C-H Stretch: The C-H bonds on the benzene (B151609) ring portion of the quinoxaline system typically absorb at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) vscht.cz.
Aliphatic C-H Stretch: The methylene (-CH₂-) group of the acetonitrile side chain will exhibit stretching vibrations in the 3000–2850 cm⁻¹ region masterorganicchemistry.com.
C=C and C=N Stretches: The aromatic quinoxaline ring contains both C=C and C=N double bonds. These stretching vibrations result in a series of bands in the 1650-1400 cm⁻¹ region acs.orgresearchgate.net.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Nitrile (C≡N) | 2260 - 2200 | Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (-CH₂-) | 3000 - 2850 | Stretch |
| Aromatic C=C / C=N | 1650 - 1400 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which causes the promotion of electrons from a ground electronic state to a higher energy excited state msu.edu. The wavelength of maximum absorbance (λmax) is related to the energy of the electronic transition and is particularly informative for compounds with conjugated π-electron systems utoronto.ca.
The quinoxaline ring system in this compound is an aromatic chromophore. Its UV-Vis spectrum is expected to display absorptions arising from π → π* and n → π* electronic transitions.
π → π Transitions:* These are high-energy transitions that occur in molecules with π-bonds, such as aromatic rings. For quinoxaline and its derivatives, strong absorptions corresponding to π → π* transitions are typically observed in the UV region, often with multiple bands researchgate.netresearchgate.net. Extending conjugation shifts the absorption maximum to longer wavelengths (a bathochromic shift) utoronto.ca.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the quinoxaline ring, to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths researchgate.net.
For related quinoline (B57606) compounds, spectral measurements have been performed at specific wavelengths to quantify the compound and its metabolites, demonstrating the utility of UV-Vis spectroscopy in analytical applications researchgate.netnih.gov. The exact λmax values for this compound would be determined experimentally and are influenced by the solvent used.
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Quinoxaline Ring | ~200 - 350 nm |
| n → π | Quinoxaline Ring (N atoms) | > 300 nm |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy nih.gov. It is based on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This provides a unique "vibrational fingerprint" for a compound nih.gov.
The key advantage of Raman spectroscopy is that molecular vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum, and vice versa. For example, symmetrical, non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for characterizing:
C≡N Stretch: The nitrile group, while IR active, also typically gives a strong and sharp Raman signal.
Aromatic Ring Vibrations: The symmetric "breathing" modes of the quinoxaline ring system are often prominent in the Raman spectrum, providing a distinct fingerprint researchgate.net.
Skeletal Vibrations: C-C and C-N skeletal vibrations within the molecule contribute to the complex pattern in the fingerprint region, which is highly specific to the compound's structure.
The unique pattern of Raman bands serves as a powerful tool for material identification and quality control, especially when combined with spectral libraries for comparison. The technique is non-destructive and requires minimal sample preparation researchgate.net.
| Vibrational Mode | Expected Raman Shift Region (cm⁻¹) | Characteristics |
| Nitrile (C≡N) Stretch | 2260 - 2200 | Sharp, strong signal |
| Aromatic Ring Breathing | 1650 - 1400 | Series of sharp signals |
| C-H Bending/Rocking | 1400 - 600 | Complex fingerprint pattern |
Diffraction Techniques for Solid-State Characterization
Diffraction techniques are paramount for analyzing the solid-state structure of crystalline materials. By scattering X-rays, these methods can determine the precise three-dimensional arrangement of atoms in a crystal lattice.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound wikipedia.org. The technique involves irradiating a single, high-quality crystal with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated wikipedia.orgnih.gov. From this map, the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
For this compound, which is achiral, the primary applications of X-ray crystallography would be:
Unambiguous Structure Confirmation: It provides absolute confirmation of the compound's chemical connectivity, distinguishing it from any potential isomers.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the orientation of the acetonitrile group relative to the quinoxaline ring.
Crystal Packing Analysis: It elucidates how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable partner) that govern the crystal's physical properties.
The result of a single-crystal X-ray diffraction experiment is a detailed structural model, including precise atomic coordinates and crystallographic data.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule. |
| Intermolecular Interactions | Details on how molecules pack together in the solid state. |
Hyphenated Analytical Techniques and Advanced Characterization Approaches
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. These methods are exceptionally powerful for analyzing complex mixtures and identifying trace components.
LC-MS/MS and GC-MS for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation of compounds by high-performance liquid chromatography (HPLC) with detection by tandem mass spectrometry. In this technique, the sample is first separated into its components by the LC column. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where molecules are ionized. The first mass analyzer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are analyzed by the second mass analyzer (MS2), producing a product ion spectrum that is characteristic of the precursor ion's structure researchgate.netnih.gov.
This technique offers exceptional sensitivity and specificity, making it ideal for:
Purity Analysis: Detecting and identifying trace impurities in a sample of this compound.
Metabolite Identification: Analyzing biological samples to identify metabolites of this compound.
Quantitative Analysis: Accurately measuring the concentration of the compound in complex matrices.
The fragmentation pattern is key to structural elucidation. For this compound (Molecular Weight: 169.18 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 170. Likely fragmentation pathways could involve the loss of neutral molecules like HCN (27 Da) from the acetonitrile group or fragmentation of the quinoxaline ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds libretexts.org. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, are typically ionized by electron ionization (EI), and detected whitman.edu.
For this compound, GC-MS would be suitable for:
Purity Assessment: Identifying volatile impurities from the synthesis process.
Reaction Monitoring: Tracking the progress of the synthesis of this compound.
In EI-MS, the high-energy ionization process often leads to extensive fragmentation, creating a detailed mass spectrum that serves as a molecular fingerprint uni-saarland.delibretexts.org. This fingerprint can be compared against spectral libraries for confident identification libretexts.org.
| Technique | Separation Principle | Ionization Method | Key Application for this compound |
| LC-MS/MS | Liquid-phase partitioning | Soft (e.g., ESI) | Purity analysis, metabolite identification |
| GC-MS | Gas-phase partitioning | Hard (e.g., EI) | Analysis of volatile impurities, reaction monitoring |
Advanced Microscopy Techniques (e.g., SEM, TEM) for Morphology
Following a comprehensive search of available scientific literature and research databases, no specific studies detailing the morphological characterization of this compound using advanced microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) were identified. Consequently, detailed research findings and data tables concerning the surface topography, particle shape, size distribution, and internal structure of this specific compound cannot be provided at this time.
While SEM and TEM are powerful and routinely used techniques for the morphological analysis of crystalline and nanoparticulate forms of various chemical compounds, it appears that research focusing on the specific application of these methods to this compound has not been published or is not publicly accessible.
Therefore, the presentation of detailed research findings, data tables, and specific morphological descriptions for this compound, as per the requested outline, is not possible based on the currently available information.
Emerging Research Frontiers and Future Outlook for 2 Quinoxalineacetonitrile Chemistry
Integration of 2-Quinoxalineacetonitrile into Complex Molecular Architectures
The versatile scaffold of this compound serves as a valuable building block for the construction of intricate molecular designs. By integrating this core structure with other pharmacophores or functional units, researchers aim to develop novel molecules with superior performance characteristics for a range of applications, from medicine to materials science.
| Hybrid Moiety | Potential Therapeutic Target | Reference Compound Class |
| Benzoxazole | Cancer Cell Lines (MGC-803, HepG-2, etc.) | Quinoxaline-benzoxazole hybrids |
| Benzothiazole | Cancer Cell Lines | Quinoxaline-benzothiazole hybrids |
| Benzimidazole | Cancer Cell Lines | Quinoxaline-benzimidazole hybrids |
| Sugars (e.g., glucose) | Targeted Drug Delivery | Glycoconjugates of quinoxaline (B1680401) |
The unique photophysical and electronic properties of the quinoxaline ring system make this compound a compelling candidate for the development of advanced functional materials. Research into quinoxaline-based small molecules has demonstrated their potential as donor materials in organic solar cells. researchgate.net The electron-accepting nature of the pyrazine (B50134) ring within the quinoxaline structure, combined with the potential for functionalization at the acetonitrile (B52724) group, allows for the fine-tuning of electronic properties. This tunability is crucial for optimizing the performance of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The exploration of this compound in this domain is still in its early stages, but the foundational properties of the quinoxaline core suggest a promising future.
Chemoinformatics and Data Science Applications in Quinoxalineacetonitrile Discovery
The integration of chemoinformatics and data science has revolutionized the process of drug discovery and development, and these tools are increasingly being applied to the study of quinoxaline derivatives. Computational approaches, such as molecular docking and virtual screening, enable the rapid identification of potential biological targets and the prediction of binding affinities for large libraries of virtual compounds. nih.govyoutube.com This in silico approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. For example, computational studies have been used to investigate the inhibitory potential of quinoxaline derivatives against key targets in viruses like COVID-19. nih.gov By analyzing structure-activity relationships (SAR) within datasets of known quinoxaline compounds, machine learning algorithms can help to predict the biological activity of novel this compound derivatives and guide the design of more potent and selective molecules.
Future Perspectives in Green and Sustainable Synthesis of this compound
The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceutical compounds, and the production of this compound and its derivatives is no exception. Researchers are actively developing more environmentally friendly and efficient synthetic routes that minimize waste, reduce the use of hazardous reagents, and lower energy consumption. rsc.org
Key green and sustainable approaches being explored for quinoxaline synthesis include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, and polyethylene (B3416737) glycol (PEG)-400. sphinxsai.comijrar.orgripublication.com
Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. ripublication.com
Alternative Energy Sources: Employing microwave irradiation to accelerate reaction times and improve yields.
Reusable Catalysts: Utilizing solid acid catalysts or nanoparticles that can be easily recovered and reused for multiple reaction cycles. nih.govresearchgate.net
These sustainable methods not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes.
| Green Chemistry Approach | Example | Advantages |
| Green Solvent | PEG-400 | Non-toxic, recyclable, water-soluble |
| Catalyst-Free Synthesis | Reaction in PEG-400 at room temperature | Simplified workup, reduced waste |
| Microwave-Assisted Synthesis | Condensation of o-phenylenediamines and dicarbonyls | Faster reaction times, higher yields |
| Reusable Catalyst | Copper oxide nanoparticles from orange peel extract | Eco-friendly, recyclable, high yields |
Challenges and Opportunities in Translational Research for this compound-Based Candidates
Translating a promising this compound-based compound from the laboratory to a clinically approved therapeutic presents a series of significant challenges and opportunities. While quinoxaline derivatives have shown a broad spectrum of biological activities in preclinical studies, including anticancer and antiviral effects, their successful clinical development hinges on overcoming several hurdles. researchgate.netnih.gov
Challenges:
Pharmacokinetics and Bioavailability: Ensuring that the drug candidate can be effectively absorbed, distributed, metabolized, and excreted by the body.
Toxicity and Off-Target Effects: Identifying and mitigating potential adverse effects is a critical aspect of preclinical and clinical development.
Drug Resistance: For indications like cancer and infectious diseases, the potential for pathogens or cancer cells to develop resistance to the new agent is a major concern.
Clinical Trial Design: Designing and executing robust clinical trials to demonstrate safety and efficacy in human subjects is a complex and costly endeavor.
Opportunities:
Targeted Therapies: The versatility of the this compound scaffold allows for the design of highly specific inhibitors of key molecular targets, potentially leading to more effective and less toxic treatments.
Addressing Unmet Medical Needs: Quinoxaline-based compounds may offer novel mechanisms of action to treat diseases for which current therapies are inadequate.
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to a this compound-based therapy can improve clinical trial success rates and facilitate personalized medicine approaches.
While the path to clinical translation is arduous, the rich chemical space and diverse biological activities of this compound and its derivatives provide a fertile ground for the discovery and development of next-generation therapeutics.
Q & A
Q. What are the optimized synthetic routes for 2-Quinoxalineacetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of this compound typically involves condensation reactions between quinoxaline derivatives and acetonitrile precursors. Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity.
- Temperature control : Reactions often require reflux conditions (100–150°C) to avoid side products like N-oxide derivatives.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency .
Example protocol:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Quinoxaline + ClCH₂CN, AlCl₃, DMF, 120°C | 65–70 |
| 2 | Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) | 95% purity |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm molecular structure via characteristic peaks (e.g., acetonitrile proton at δ 4.5–5.0 ppm).
- FT-IR : Identify nitrile stretching vibrations (~2200 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
- Chromatography :
- HPLC : Assess purity (>98% for research-grade samples) using C18 columns and UV detection at 254 nm.
- Melting Point : Pure compounds exhibit sharp melting points (e.g., 101–184°C range observed in related quinoxaline derivatives) .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid proximity to oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. What protocols ensure accurate assessment of this compound purity in experimental settings?
- Methodological Answer :
- Quantitative NMR (qNMR) : Compare integral ratios of target compound vs. internal standards (e.g., TMS).
- Elemental Analysis : Validate C/H/N composition (±0.3% deviation from theoretical values).
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products above 200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
- Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystal structure vs. computational modeling).
- Meta-Analysis : Systematically review literature to identify outliers caused by impurities or methodological variances (e.g., solvent polarity in melting point determination) .
Q. What computational strategies are effective for modeling this compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizing transition states).
- Docking Studies : Explore interactions with biological targets (e.g., enzymes in anticancer research) .
Q. How do degradation pathways of this compound impact its stability in long-term studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
- LC-MS Analysis : Identify degradation products (e.g., quinoxaline-2-carboxylic acid via hydrolysis).
- Kinetic Modeling : Calculate rate constants (k) for degradation under varying pH and temperature .
Q. What experimental designs are optimal for studying this compound’s role in multi-step organic syntheses?
- Methodological Answer :
- Modular Approach : Use this compound as a building block in Pd-catalyzed cross-couplings or cycloadditions.
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation.
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (catalyst loading, stoichiometry) .
Data Analysis & Reporting Guidelines
Q. How should researchers structure datasets for publications involving this compound?
- Methodological Answer :
- Supplementary Materials : Include raw NMR/FT-IR spectra, chromatograms, and crystallographic data (CIF files).
- Metadata : Document instrument parameters (e.g., NMR frequency, HPLC column type) to ensure reproducibility.
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
Q. What frameworks support robust statistical analysis of this compound bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
